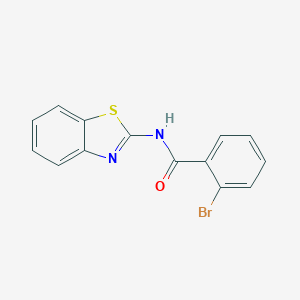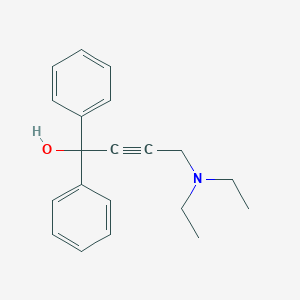
5-ethyl-2-(methylthio)Thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-(methylthio)thiazole (5-ET) is a sulfur-containing heterocyclic compound that is commonly found in a variety of foods, including coffee, cocoa, and roasted meat. It is known for its potent aroma and flavor, which is often described as earthy, nutty, and slightly sweet. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of 5-ET in scientific research.
作用机制
The mechanism of action of 5-ethyl-2-(methylthio)Thiazole is not well understood, but it is believed to act as an agonist for certain olfactory receptors in the nasal cavity. These receptors are responsible for detecting and transmitting odor signals to the brain, which are then interpreted as specific aroma and flavor sensations. It is also possible that 5-ethyl-2-(methylthio)Thiazole may interact with other sensory receptors in the mouth and throat, contributing to its unique flavor profile.
生化和生理效应
While 5-ethyl-2-(methylthio)Thiazole is primarily known for its aroma and flavor properties, it may also have some biochemical and physiological effects. For example, it has been shown to have antioxidant and antimicrobial properties, which may make it useful in food preservation and health applications. Additionally, some studies have suggested that 5-ethyl-2-(methylthio)Thiazole may have anti-inflammatory and anti-cancer properties, although more research is needed to confirm these findings.
实验室实验的优点和局限性
One advantage of using 5-ethyl-2-(methylthio)Thiazole in lab experiments is its relatively low cost and availability. It is also a well-characterized compound, with a known chemical structure and sensory profile. However, one limitation is that its strong aroma and flavor properties may interfere with some types of experiments, particularly those involving sensory analysis or taste perception. Additionally, the potential for variability in 5-ethyl-2-(methylthio)Thiazole content in different food products may make it difficult to control experimental conditions.
未来方向
There are many potential future directions for research on 5-ethyl-2-(methylthio)Thiazole, including:
1. Investigation of its potential health benefits and therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer therapy.
2. Development of new synthesis methods for 5-ethyl-2-(methylthio)Thiazole that are more efficient and environmentally friendly.
3. Examination of the role of 5-ethyl-2-(methylthio)Thiazole in food flavor and aroma perception, particularly in the context of food pairing and flavor synergy.
4. Investigation of the effects of 5-ethyl-2-(methylthio)Thiazole on microbial communities in food products, and its potential use as a natural preservative.
5. Exploration of the potential for 5-ethyl-2-(methylthio)Thiazole to be used as a biomarker for certain diseases or conditions, based on its presence in various bodily fluids or tissues.
Conclusion:
In summary, 5-ethyl-2-(methylthio)thiazole is a unique and versatile compound that has many potential applications in scientific research. Its strong aroma and flavor properties make it useful in food science and sensory analysis, while its potential health benefits and therapeutic applications warrant further investigation. With continued research, 5-ethyl-2-(methylthio)Thiazole may prove to be a valuable tool for understanding the complex interactions between flavor, aroma, and human health.
合成方法
The synthesis of 5-ethyl-2-(methylthio)Thiazole can be achieved through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of an appropriate thioamide with an α-haloester in the presence of a base, while enzymatic synthesis involves the use of thioesterases to catalyze the formation of 5-ethyl-2-(methylthio)Thiazole from its precursor compounds. Microbial synthesis, on the other hand, involves the use of bacteria or fungi to produce 5-ethyl-2-(methylthio)Thiazole through a series of enzymatic reactions.
科学研究应用
The unique aroma and flavor profile of 5-ethyl-2-(methylthio)Thiazole has led to its use in a variety of scientific research applications, including food science, sensory analysis, and flavor chemistry. In food science, 5-ethyl-2-(methylthio)Thiazole is often used as a flavoring agent to enhance the taste and aroma of various food products. In sensory analysis, 5-ethyl-2-(methylthio)Thiazole is used as a reference compound to train sensory panelists in the detection and identification of specific aroma compounds. In flavor chemistry, 5-ethyl-2-(methylthio)Thiazole is used as a model compound to study the formation and degradation of sulfur-containing aroma compounds in food products.
属性
CAS 编号 |
196500-11-5 |
|---|---|
产品名称 |
5-ethyl-2-(methylthio)Thiazole |
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC 名称 |
5-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |
InChI 键 |
QTTVADZTRGEBEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)SC |
规范 SMILES |
CCC1=CN=C(S1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



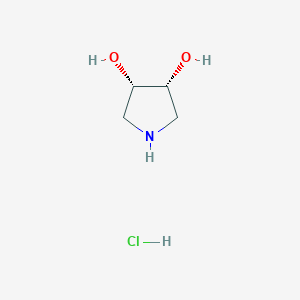
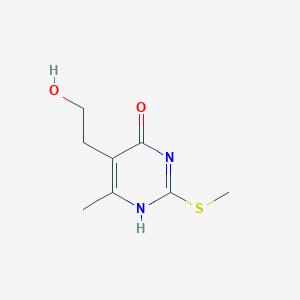

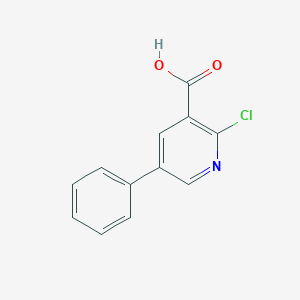
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
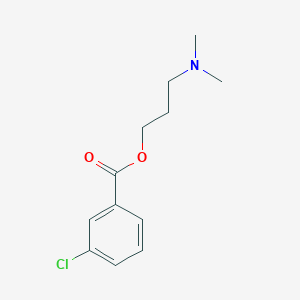
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
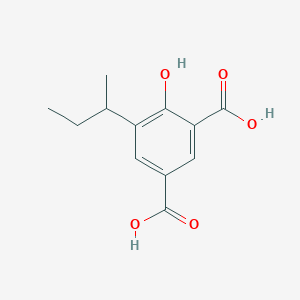
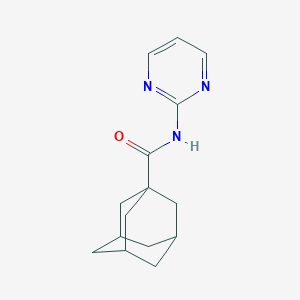
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)

